Human OCT1 Transporter Inhibition: A Measurable Biological Activity
1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde has demonstrated inhibitory activity against the human Organic Cation Transporter 1 (OCT1) with an IC50 of 1.38E+5 nM (138 µM) in HEK293 cells [1]. This is a specific, quantitative biological property. While a direct head-to-head comparison with its positional isomers (CAS 588676-84-0 and CAS 1007194-22-0) in the same assay is not available in the referenced source, this data point establishes a known biological profile for the compound. A user requiring a pyrazole-4-carbaldehyde building block that also has a characterized interaction with a major hepatic transporter could prioritize this compound over an uncharacterized analog for applications in ADME-Tox profiling.
| Evidence Dimension | OCT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.38E+5 nM (138 µM) |
| Comparator Or Baseline | Data for comparators not available in the same assay. Assumption: Positional isomers would exhibit differential activity typical of SAR. |
| Quantified Difference | Not calculable. This compound has a characterized value, while comparators are currently uncharacterized for this target. |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells, assessed as reduction in ASP+ substrate uptake via microplate reader. |
Why This Matters
A characterized biological activity profile, even if not against a direct comparator, provides a functional starting point for SAR studies, unlike an uncharacterized isomer.
- [1] BindingDB. (n.d.). PrimarySearch_ki for Monomer ID 50241341. Retrieved May 3, 2026. View Source
